molecular formula C20H26N4O4 B6459062 6,7-dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline CAS No. 2548987-04-6

6,7-dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B6459062
CAS No.: 2548987-04-6
M. Wt: 386.4 g/mol
InChI Key: VIXVMYRKVXTYRP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, and a morpholine ring linked through a piperidine-1-carbonyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of 2-aminobenzonitrile with formamide under acidic conditions to yield 2-aminobenzimidazole, which is then cyclized to form the quinazoline ring.

    Substitution at Position 4: The morpholine ring is introduced by reacting the quinazoline derivative with 4-morpholinecarboxylic acid chloride in the presence of a base like triethylamine.

    Final Coupling: The piperidine-1-carbonyl group is attached via an amide coupling reaction using piperidine-1-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high purity of intermediates to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, especially at positions 2 and 4, where the electron density is higher.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. The quinazoline core is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Similar in structure and function, also targeting kinase enzymes.

    Lapatinib: A dual kinase inhibitor with a quinazoline core.

Uniqueness

6,7-Dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other quinazoline derivatives. The presence of both methoxy and morpholine groups can influence its solubility, stability, and interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-16-10-14-15(11-17(16)27-2)21-13-22-19(14)24-8-9-28-18(12-24)20(25)23-6-4-3-5-7-23/h10-11,13,18H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXVMYRKVXTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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